

3-Chloro-6-Fluoro-Substituted Isoquinoline Building Blocks

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Compound of Interest

Compound Name: *3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride*

CAS No.: 2169207-92-3

Cat. No.: B2457919

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Executive Summary

The 3-chloro-6-fluoroisoquinoline scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors (e.g., ROCK, PKA) and GPCR ligands. Its value lies in its orthogonal reactivity profile: the C1 and C3 positions exhibit distinct electrophilicity, allowing for sequential, regioselective functionalization. The C6-fluorine atom serves a dual purpose: it blocks metabolic oxidation at a typically vulnerable site (para to the bridgehead) and modulates the electronic environment of the pyridine ring, enhancing the acidity of the C1 position for nucleophilic attack.

This guide provides a validated roadmap for the synthesis, handling, and strategic application of this building block, moving beyond generic protocols to address the specific electronic nuances of the fluoro-chloro substitution pattern.

Part 1: Structural Rationale & Medicinal Chemistry Utility

The "Fluorine Effect" at C6

The introduction of fluorine at the C6 position is not merely for lipophilicity (

) modulation. In the isoquinoline series, the C5, C6, C7, and C8 positions are susceptible to Phase I metabolic oxidation (P450-mediated hydroxylation).

- **Metabolic Blocking:** The C6 position is electronically activated in the parent isoquinoline. Fluorine substitution here effectively blocks the formation of the 6-hydroxy metabolite, a common clearance pathway.
- **Electronic Modulation:** Through inductive withdrawal (-I effect), the C6-fluorine decreases the electron density of the fused benzene ring. This effect propagates to the pyridine ring, slightly increasing the electrophilicity at C1, thereby facilitating reactions under milder conditions compared to the non-fluorinated analog.

The Orthogonal Chlorine Handles (C1 vs. C3)

The core utility of 1,3-dichloro-6-fluoroisoquinoline (the primary commercial form of this building block) is the ability to differentiate between the two chlorine atoms.

- **C1-Cl (Imidoyl Chloride):** Highly reactive. Resembles an activated imine. Susceptible to Nucleophilic Aromatic Substitution () with amines, alkoxides, and thiols without transition metal catalysis.
- **C3-Cl (Vinyl Chloride-like):** Low reactivity toward . Requires palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for displacement.

Part 2: Synthetic Access (The "Recipe")

While 1,3-dichloroisoquinolines can be purchased, in-house synthesis is often required to access specific fluorinated derivatives or to scale up. The most robust route utilizes the Homophthalimide Strategy, which guarantees the correct regiochemistry of the fluorine substituent.

Validated Synthetic Route

Precursor: 4-Fluorophenylacetic acid.

Step 1: Formation of 4-Fluorohomophthalic Acid

- Reagents:

-BuLi (2.2 equiv), CO₂, THF, -78°C.

- Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Directed ortho-lithiation (DoM).[\[5\]](#) The carboxylate directs lithiation to the ortho position (C2 of the phenyl ring).
- Note: The fluorine at C4 (para to the acetic acid chain) does not interfere with ortho-lithiation relative to the acetic acid group due to the strong directing ability of the carboxylate.

Step 2: Cyclization to 6-Fluorohomophthalimide

- Reagents: Urea or Ammonium Acetate,

C (melt).

- Product: 6-fluoro-isoquinoline-1,3(2H,4H)-dione.

Step 3: Aromatization/Chlorination (The Critical Step)

- Reagents:

(excess),

(1.0 equiv),

C.

- Product:1,3-Dichloro-6-fluoroisoquinoline.[\[6\]](#)

Detailed Experimental Protocol (Step 3)



Safety Warning:

is corrosive and reacts violently with water. Perform all operations in a fume hood.

- Setup: Charge a dry 250 mL round-bottom flask with 6-fluorohomophthalimide (10.0 g, 55.8 mmol) and (11.6 g, 55.8 mmol).
- Addition: Carefully add (50 mL) to the solids.
- Reaction: Fit with a reflux condenser and drying tube (). Heat the mixture to C. The suspension will dissolve as HCl gas evolves.
 - Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The dione starting material is very polar; the dichloro product is non-polar ().
- Workup (Quench): Cool to room temperature. Remove excess under reduced pressure. Pour the viscous residue slowly onto crushed ice (300 g) with vigorous stirring.
 - Critical Control: Keep temperature C during quenching to prevent hydrolysis of the reactive C1-Cl bond.
- Isolation: Neutralize with saturated

to pH 8. Extract with

(3 x 100 mL). Dry over

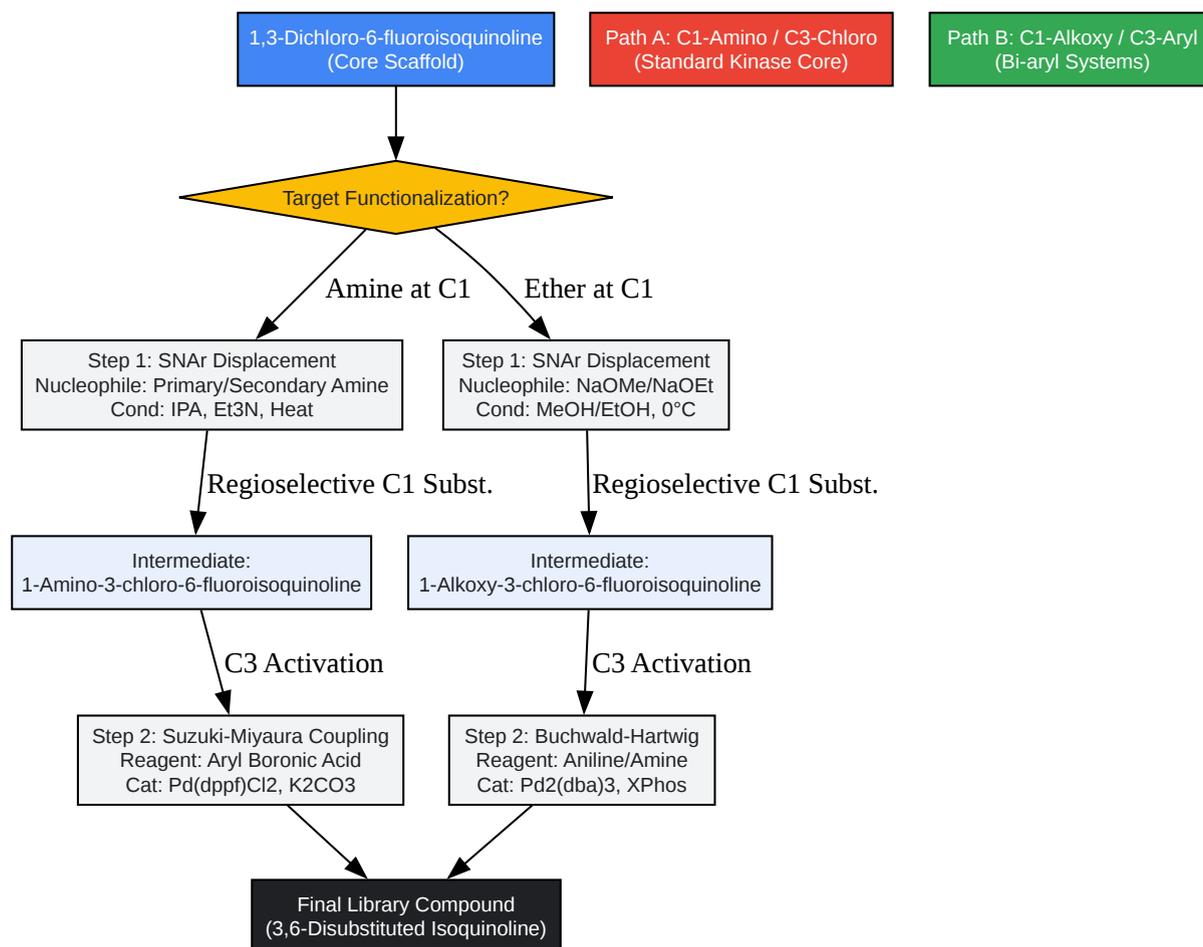
and concentrate.

- Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc 95:5).
 - Yield: Typically 75-85%.

Part 3: Functionalization Strategies (The Workflow)

The following Graphviz diagram visualizes the decision tree for functionalizing this scaffold. The logic is strictly defined: C1 first, C3 second.

Logic Diagram (DOT)



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Figure 1: Divergent synthesis workflow for 1,3-dichloro-6-fluoroisoquinoline. Note the strict order of operations:

(C1) precedes Pd-Catalysis (C3).

Protocol: Regioselective C1-Amination ()

This reaction exploits the high electrophilicity of the C1 position.

- Substrate: 1,3-Dichloro-6-fluoroisoquinoline (1.0 equiv).
- Nucleophile: Aniline or Aliphatic Amine (1.1 equiv).
- Base:
or DIPEA (2.0 equiv).
- Solvent: Isopropanol (IPA) or NMP.
- Conditions:
 - Aliphatic Amines: Room temperature to
C, 2-4 hours.
 - Anilines:
C (reflux), 6-12 hours.
- Why it works: The transition state for C1 attack is stabilized by the adjacent ring nitrogen (aza-effect), whereas C3 lacks this direct stabilization. The C6-fluorine inductively lowers the LUMO energy, accelerating the rate compared to the non-fluorinated scaffold [1].

Protocol: C3-Suzuki Coupling

Once C1 is substituted (deactivating the ring slightly), the C3-chlorine is addressed using robust Pd-catalysis.

- Substrate: 1-Amino-3-chloro-6-fluoroisoquinoline.
- Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).
- Catalyst:
(5 mol%).
 - Selection Rationale: The bidentate ferrocenyl ligand prevents
-hydride elimination and is robust against steric bulk.

- Base:

or

.

- Solvent: 1,4-Dioxane/Water (4:1).

- Conditions:

C, inert atmosphere (

), 4-16 hours.

Part 4: Data Summary & Properties

The following table summarizes the physicochemical shift caused by the 6-Fluoro substitution compared to the unsubstituted parent, aiding in computational drug design.

Table 1: Comparative Physicochemical Properties

Property	1,3-Dichloroisoquinoline	1,3-Dichloro-6-fluoroisoquinoline	Impact of 6-F
C1 Reactivity ()	High	Very High	Inductive (-I) activation of C1.
Metabolic Stability	Low (C6-hydroxylation)	High	Blocks primary P450 oxidation site.
Lipophilicity ()	~3.2	~3.5	Slight increase; improves membrane permeability.
pKa (Pyridine N)	~2.8	~2.2	Reduced basicity; less protonated at physiological pH.
Melting Point	122-123°C	145-148°C	Enhanced crystal packing interactions.

References

- Regioselectivity in Quinazolines/Isoquinolines
 - Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
 - Source: Molecules (MDPI), 2024.
 - Link:[\[Link\]](#)
 - Relevance: Validates the electronic preference for C1 (analogous to C4 in quinazoline) substitution over C3.
- Suzuki Coupling Conditions
 - Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
 - Source: National Institutes of Health (PMC), 2014.
 - Link:[\[Link\]](#)

- Relevance: Provides the foundational catalyst/base conditions () for chloroisoquinoline coupling.
- Vilsmeier-Haack/Cyclization Chemistry
 - Title: Protocol for the Formylation of Aromatic Compounds with DMF/POCl₃ (Vilsmeier-Haack Reaction).[2][3][7]
 - Source: BenchChem Protocols.[7]
 - Relevance: Supports the mechanism of the cycliz
- Isoquinoline Pharmacology
 - Title: Exploring the Pharmacological Potential of Isoquinoline Deriv
 - Source: International Journal of Pharmaceutical Investigation, 2024.[8]
 - Link:[[Link](#)]
 - Relevance: Contextualizes the biological importance of the scaffold.

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